4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide
Description
The compound 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide (CAS: 877816-98-3) is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene core, a furan-thiophene sulfonyl ethyl side chain, and a fluorine substituent. Its molecular formula is C₁₆H₁₄FNO₅S₃, with a molecular weight of 415.48 g/mol . It is commercially available at 90% purity, primarily for research purposes .
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4NO5S3/c18-13-6-5-11(9-12(13)17(19,20)21)30(25,26)22-10-15(14-3-1-7-27-14)29(23,24)16-4-2-8-28-16/h1-9,15,22H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXADTSKGXEUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the furan and thiophene intermediates: These heterocyclic compounds can be synthesized through various methods, such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling reactions: The final coupling of the intermediates can be performed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Core Benzene Sulfonamide Derivatives
4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide ():
This compound shares the benzenesulfonamide core and trifluoromethyl group but replaces the ethyl-thiophene sulfonyl side chain with a pyrazole-furan hybrid. The absence of a thiophene sulfonyl group may reduce steric bulk compared to the target compound.Acoziborole ():
A benzamide derivative with a benzoxaborol ring and trifluoromethyl group, approved as an antiparasitic. While lacking a sulfonamide group, its trifluoromethyl aromatic system highlights the role of fluorine in enhancing bioavailability and target binding .
Heterocyclic Side Chain Analogues
- Quinolinone-imidazolidinedione hybrids (, e.g., 19h and 19l): These antimicrobial agents incorporate trifluoromethyl-quinoline cores linked to imidazolidinedione via ethyl bridges. Unlike the target compound, they feature quinoline instead of benzene and lack sulfonamide groups. However, the shared trifluoromethyl and furan/thiophene motifs suggest overlapping synthetic strategies .
Piperazine-thiazole derivatives (, e.g., 10d–10f ): These high-yield (89–93%) compounds combine thiazole, piperazine, and urea groups. While structurally distinct, their trifluoromethyl-phenyl moieties and heterocyclic systems parallel the target compound’s design principles .
Biological Activity
4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide, with CAS Number 896348-25-7, is a complex organic compound characterized by its unique structural features that include furan and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 431.6 g/mol. The structure includes a sulfonamide functional group, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
Biological Activity Overview
1. NLRP3 Inflammasome Inhibition:
Recent studies have highlighted the role of sulfonamide compounds in inhibiting the NLRP3 inflammasome, a critical component of the innate immune system implicated in several diseases, including autoimmune disorders and neurodegenerative diseases. Research indicates that modifications to the sulfonamide moiety can significantly affect inhibitory potency against the NLRP3 inflammasome. For instance, compounds structurally similar to our target compound have shown varying degrees of potency based on their chemical modifications .
2. Cytotoxicity Studies:
In vitro assays have been conducted to evaluate the cytotoxic effects of related sulfonamide compounds on various cell lines. Notably, most compounds did not exhibit significant cytotoxicity at concentrations up to 10 µM, suggesting a favorable safety profile for further development . This is critical as it indicates that the biological activity may be achieved without compromising cell viability.
3. Antiproliferative Activity:
The antiproliferative effects of sulfonamide derivatives have been documented in various cancer cell lines. For example, compounds with similar structural motifs have demonstrated effective inhibition of cell proliferation in lines such as HT-29 (colon cancer) and HepG2 (liver cancer). The presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced activity against these cell lines .
Case Studies
Case Study 1: Inhibition of NLRP3 Inflammasome
A study focusing on sulfonamide-based inhibitors reported that certain modifications to the sulfonamide structure retained or enhanced potency against the NLRP3 inflammasome. The study detailed how specific substitutions affected binding affinity and inhibitory capacity, emphasizing the importance of structural optimization in drug design .
Case Study 2: Anticancer Activity
Another investigation into novel sulfonamide derivatives revealed promising results for antiproliferative activity against multiple cancer cell lines. The study utilized structure-activity relationship (SAR) analysis to correlate specific chemical features with biological efficacy, providing insights into how modifications could lead to improved therapeutic agents .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | NLRP3 Inhibition | J774A.1 | 5 | |
| Compound B | Antiproliferative | HT-29 | 10 | |
| Compound C | Cytotoxicity | HEK293 | >10 |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Potency | Remarks |
|---|---|---|
| Sulfonamide to Sulfone | Decreased potency | Suggests importance of sulfonamide |
| Trifluoromethyl addition | Increased potency | Enhances interaction with targets |
| Furan ring presence | Variable | Depends on overall molecular context |
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this sulfonamide derivative?
Answer:
The compound’s synthesis involves multiple steps: sulfonamide coupling, fluorination, and heterocyclic substitution. Key considerations include:
- Sulfonamide formation : Use sulfonyl chloride intermediates (e.g., thiophene-2-sulfonyl chloride) under anhydrous conditions with a tertiary amine base (e.g., triethylamine) to minimize hydrolysis .
- Fluorination : Introduce the 4-fluoro group via electrophilic aromatic substitution using Selectfluor® or similar reagents, ensuring strict temperature control (0–5°C) to avoid byproducts .
- Heterocyclic coupling : Catalyze the furan-2-yl and thiophene-sulfonyl ethyl substitution with Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres .
- Purity : Monitor reaction progress via HPLC-MS and isolate via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 45–60%, with impurities arising from incomplete sulfonation or fluorination .
Basic: How can the compound’s structural integrity and purity be validated post-synthesis?
Answer:
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry, particularly the ethyl linker’s spatial arrangement between the furan and thiophene-sulfonyl groups .
- NMR spectroscopy : Use -NMR to verify trifluoromethyl (-CF) and fluorine positions; -NMR should resolve furan and thiophene proton environments (δ 6.5–7.5 ppm) .
- Mass spectrometry : Confirm molecular weight (exact mass: ~523.4 g/mol) with ESI-MS or MALDI-TOF, noting fragmentation patterns (e.g., loss of -SO- groups) .
Advanced: How can contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Answer:
- Dose-response profiling : Conduct IC assays across a 10–10 M range to distinguish target-specific inhibition from nonspecific cytotoxicity .
- Off-target screening : Use kinase/GPCR panels to identify unintended interactions. For example, fluorinated sulfonamides often exhibit off-target binding to carbonic anhydrases .
- Mutagenesis studies : Modify the thiophene-sulfonyl or trifluoromethyl groups via site-directed mutagenesis in target proteins to isolate functional motifs .
Advanced: What computational strategies are effective for predicting the compound’s binding modes to sulfonamide-sensitive targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding pockets (e.g., ATPases, proteases). Prioritize hydrophobic contacts with -CF and π-π stacking with the furan ring .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-protein complex, focusing on hydrogen bonds between the sulfonamide NH and catalytic residues .
- QSAR modeling : Train models using datasets of fluorinated sulfonamides to correlate substituent electronegativity (e.g., fluorine position) with inhibitory potency .
Basic: How can solubility challenges in aqueous assays be addressed?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .
- Prodrug derivatization : Temporarily esterify the sulfonamide group to enhance solubility, then hydrolyze in situ using esterases .
Advanced: What experimental designs are suitable for structure-activity relationship (SAR) studies of the trifluoromethyl group?
Answer:
- Analog synthesis : Replace -CF with -CH, -Cl, or -OCF and compare inhibitory activity in enzyme assays .
- Isosteric substitution : Test -SF or -SCF to evaluate steric vs. electronic effects on binding .
- Thermodynamic profiling : Use ITC (isothermal titration calorimetry) to measure ΔG and ΔH changes upon -CF modification .
Basic: What safety protocols are critical when handling fluorinated intermediates during synthesis?
Answer:
- Ventilation : Use fume hoods for reactions involving volatile fluorinated reagents (e.g., trifluoromethanesulfonic anhydride) .
- Waste disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before aqueous disposal .
Advanced: How can crystallographic data resolve discrepancies in proposed molecular conformations?
Answer:
- Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion and confirm the ethyl linker’s rigidity .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-F⋯H contacts) to explain packing patterns .
Advanced: What strategies validate the compound’s selectivity in multi-target pharmacological screens?
Answer:
- Proteome-wide profiling : Use affinity chromatography with the compound immobilized on sepharose beads to capture binding partners .
- CRISPR-Cas9 knockouts : Generate cell lines lacking the primary target to isolate off-target effects .
Basic: How can stability studies under physiological conditions inform assay design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
